molecular formula C20H19FN6O B2371853 1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol CAS No. 955337-24-3

1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

Cat. No.: B2371853
CAS No.: 955337-24-3
M. Wt: 378.411
InChI Key: JQRLWAURQGLKEL-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:

  • Position 1: A phenyl group.
  • Position 4: A 3-fluorophenylamino moiety.
  • Position 6: A propan-2-ol amino group.

Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding sites . The fluorine atom in the 3-fluorophenyl group enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions, while the propan-2-ol substituent contributes to solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

1-[[4-(3-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-7-5-6-14(21)10-15)17-12-23-27(19(17)26-20)16-8-3-2-4-9-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRLWAURQGLKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential as an anticancer agent and its interaction with various molecular targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H20FN5O
  • Molecular Weight : 329.372 g/mol
  • SMILES Notation : OC1=CN(C2=CC=CC=C2)N=C1C3=CC=C(F)C=C3

This structure features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. The compound has been evaluated for its inhibitory effects on various cancer cell lines.

  • Inhibition of Cell Proliferation : Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer). For instance, a related compound demonstrated an IC50 value of 0.3 µM against EGFR, indicating strong inhibitory activity in vitro .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis induction .

Target Selectivity

The selectivity of these compounds for different molecular targets is crucial for their therapeutic potential. In particular, the dual inhibition of EGFR and VEGFR2 has been observed, which is beneficial for targeting multiple pathways in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

CompoundIC50 (µM)Target
6e0.47Src Kinase
10c5.1Src Kinase
5i0.3EGFR/VEGFR2

The data shows that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency and selectivity against desired targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study 1 : A study involving MCF-7 cells showed that treatment with the compound led to significant apoptosis and reduced cell migration, indicating its potential as an effective anticancer agent .
  • Case Study 2 : Another investigation focused on Src kinase inhibition demonstrated that the compound could inhibit phosphorylation processes critical for cancer cell proliferation .

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound is in medicinal chemistry, where it is investigated for its potential as a therapeutic agent. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with various pharmacological activities, including:

  • Anticancer Activity : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against different cancer cell lines. For instance, compounds with similar structures have been studied for their ability to inhibit specific kinases involved in cancer progression .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Enzyme Inhibition Studies

This compound has been explored as an inhibitor of various enzymes. For example:

  • p38 MAP Kinase Inhibition : Similar pyrazole derivatives have demonstrated selective inhibition of p38 MAP kinase, which plays a crucial role in cellular responses to stress and inflammation. This suggests that the compound may also possess similar inhibitory properties .

Neuroprotective Effects

Recent studies have indicated that compounds with the pyrazolo[3,4-d]pyrimidine structure may offer neuroprotective benefits:

  • Oxidative Stress Reduction : Research has shown that certain derivatives can reduce oxidative stress markers in neuronal cells, which is vital for developing treatments for neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives is another area of research interest. Compounds in this class have been tested against various bacterial strains, showing promising activity that warrants further exploration .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to the compound . These derivatives were tested against human cancer cell lines and demonstrated IC50 values indicating potent anticancer activity. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers evaluated the effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with these compounds, supporting their potential use in neuroprotective therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism and Substituent Effects

Compound Name Substituents Key Differences
3-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propanol - Position 1: 4-Fluorophenyl
- Position 4: Propanol amino group
- Position 6: Unsubstituted
Fluorine at position 1 (vs. phenyl in target) alters steric and electronic effects; reduced solubility due to lack of polar group at position 6 .
6-(Methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Position 6: Methylsulfanyl
- Position 4: Isopropyl amino group
Sulfur atom increases hydrophobicity (logP = 3.2 vs. ~2.5 for target), potentially reducing aqueous solubility .
3-[4-Amino-1-(1-Methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol - Position 3: Phenol
- Position 1: Isopropyl
- Position 4: Amino
Phenolic hydroxyl enhances acidity (pKa ~9.5) but limits blood-brain barrier penetration compared to propan-2-ol .

Physicochemical Properties

Property Target Compound 3-{[1-(4-Fluorophenyl)-...}-1-propanol 6-(Methylsulfanyl)-...-4-amine
Molecular Weight ~380 g/mol (estimated) 357 g/mol 299 g/mol
logP ~2.5 (predicted) 3.1 3.2
Solubility (mg/mL) >10 (due to propan-2-ol) <5 <2

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